Ácido 3-metilpirrolidina-3-carboxílico

Descripción general

Descripción

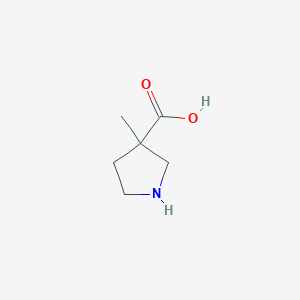

3-Methyl-pyrrolidine-3-carboxylic acid, also known as 3-Methyl-pyrrolidine-3-carboxylic acid, is a useful research compound. Its molecular formula is C6H11NO2 and its molecular weight is 129.16 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-Methyl-pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Methyl-pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Medicina: Diseño y desarrollo de medicamentos

El ácido 3-metilpirrolidina-3-carboxílico sirve como un andamiaje versátil en la química medicinal debido a su anillo de pirrolidina, que es una característica común en muchos compuestos biológicamente activos . La estructura de la pirrolidina es conocida por su capacidad de explorar eficientemente el espacio farmacoforo, contribuir a la estereoquímica y proporcionar cobertura molecular tridimensional . Este compuesto se utiliza en el diseño de nuevas moléculas con posibles aplicaciones terapéuticas, incluido el desarrollo de ligandos selectivos para receptores y enzimas.

Agricultura: Formulación de pesticidas y herbicidas

En el sector agrícola, los derivados de la pirrolidina, como el ácido 3-metilpirrolidina-3-carboxílico, se exploran por su posible uso en formulaciones de pesticidas y herbicidas . La diversidad estructural que ofrece el anillo de pirrolidina permite la creación de compuestos que pueden interactuar con objetivos biológicos específicos en plagas y malezas, lo que podría conducir a agroquímicos más efectivos y selectivos.

Ciencia de materiales: Síntesis de polímeros

El anillo de pirrolidina también es significativo en la ciencia de los materiales, particularmente en la síntesis de polímeros donde se puede incorporar como un bloque de construcción . Su presencia en la cadena polimérica puede influir en las propiedades físicas del material, como la flexibilidad, la durabilidad y la resistencia química.

Ciencia ambiental: Estudios de biodegradación

La investigación sobre las aplicaciones ambientales del ácido 3-metilpirrolidina-3-carboxílico incluye su papel en los estudios de biodegradación . Los científicos están interesados en cómo los compuestos con estructuras de pirrolidina se descomponen por factores ambientales o microorganismos, lo cual es crucial para evaluar su impacto ambiental y diseñar productos químicos ecológicos.

Bioquímica: Inhibición de enzimas

En bioquímica, el ácido 3-metilpirrolidina-3-carboxílico y sus derivados se investigan por su capacidad para actuar como inhibidores enzimáticos . Al unirse a los sitios activos de las enzimas, estos compuestos pueden regular las vías bioquímicas, lo cual es valioso para comprender los mecanismos de la enfermedad y desarrollar nuevos tratamientos.

Farmacología: Desarrollo de agentes terapéuticos

El núcleo de pirrolidina del ácido 3-metilpirrolidina-3-carboxílico es significativo en farmacología para el desarrollo de agentes terapéuticos . Su incorporación a candidatos a fármacos puede conducir a una variedad de actividades biológicas, como efectos antimicrobianos, antivirales, anticancerígenos y antiinflamatorios, lo que lo convierte en un componente clave en la búsqueda de nuevos medicamentos .

Safety and Hazards

Direcciones Futuras

The future directions for “3-Methyl-pyrrolidine-3-carboxylic acid” could involve the design of new pyrrolidine compounds with different biological profiles . The stereogenicity of carbons in the pyrrolidine ring is one of the most significant features that can guide medicinal chemists in this direction .

Mecanismo De Acción

Target of Action

3-Methylpyrrolidine-3-carboxylic Acid is a derivative of pyrrolidine alkaloids . Pyrrolidine alkaloids have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities . .

Mode of Action

Pyrrolidine derivatives have been found to interact with various receptors and enzymes, influencing their activity . The specific interactions of 3-Methylpyrrolidine-3-carboxylic Acid with its targets and the resulting changes are yet to be elucidated.

Biochemical Pathways

Pyrrolidine derivatives have been associated with a wide range of biological activities, suggesting that they may influence multiple biochemical pathways .

Result of Action

Given the broad range of biological activities associated with pyrrolidine derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Análisis Bioquímico

Biochemical Properties

3-Methyl-pyrrolidine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, the pyrrolidine ring in 3-Methyl-pyrrolidine-3-carboxylic acid can interact with enzymes involved in metabolic pathways, such as those catalyzing the Michael addition reactions . These interactions can affect the enzyme’s conformation and activity, leading to changes in the biochemical pathways they regulate.

Cellular Effects

The effects of 3-Methyl-pyrrolidine-3-carboxylic acid on cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, the pyrrolidine ring structure allows 3-Methyl-pyrrolidine-3-carboxylic acid to modulate the activity of proteins involved in cell signaling, potentially altering the downstream effects on gene expression and metabolic processes . These changes can impact cell function, including proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 3-Methyl-pyrrolidine-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, the compound’s interaction with enzymes involved in the Michael addition reactions can result in the formation of highly enantiomerically enriched products . Additionally, 3-Methyl-pyrrolidine-3-carboxylic acid can influence gene expression by modulating the activity of transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 3-Methyl-pyrrolidine-3-carboxylic acid in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that the compound’s effects can change over time, with potential degradation products influencing cellular processes . Long-term in vitro and in vivo studies are necessary to fully elucidate the temporal effects of 3-Methyl-pyrrolidine-3-carboxylic acid on cellular function.

Dosage Effects in Animal Models

The effects of 3-Methyl-pyrrolidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, 3-Methyl-pyrrolidine-3-carboxylic acid can cause toxic or adverse effects, including potential organ damage and disruption of normal cellular processes . Understanding the dosage-dependent effects is essential for determining the therapeutic window of this compound.

Metabolic Pathways

3-Methyl-pyrrolidine-3-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels, potentially altering the overall metabolic profile of cells . These interactions can have significant implications for the compound’s therapeutic potential and its role in metabolic regulation.

Transport and Distribution

The transport and distribution of 3-Methyl-pyrrolidine-3-carboxylic acid within cells and tissues are critical for its biological activity. The compound can interact with specific transporters and binding proteins, influencing its localization and accumulation within different cellular compartments . These interactions can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of 3-Methyl-pyrrolidine-3-carboxylic acid is essential for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological effects.

Propiedades

IUPAC Name |

3-methylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-6(5(8)9)2-3-7-4-6/h7H,2-4H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNPHMVNQPDXQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393167 | |

| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885953-27-5 | |

| Record name | 3-Methyl-pyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

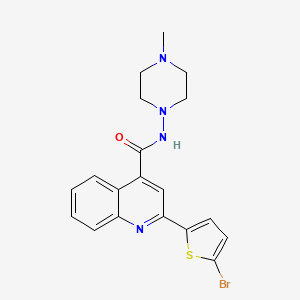

![4-[2-Benzofuranyl(oxo)methyl]-1-[2-(4-morpholinyl)ethyl]-5-(3-pyridinyl)pyrrolidine-2,3-dione](/img/structure/B1231648.png)

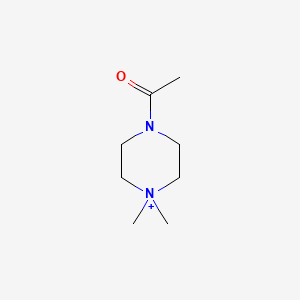

![N-(3,4-dimethylphenyl)-2-[[1-(phenylmethyl)-2-imidazolyl]thio]acetamide](/img/structure/B1231650.png)

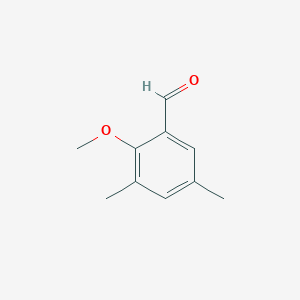

![N-[(4-chlorophenyl)methyl]-2-[[[(2-fluorophenyl)methyl-(phenylmethyl)amino]-sulfanylidenemethyl]amino]acetamide](/img/structure/B1231651.png)

![4-[[(2,4-Difluoroanilino)-oxomethyl]amino]benzoic acid](/img/structure/B1231657.png)